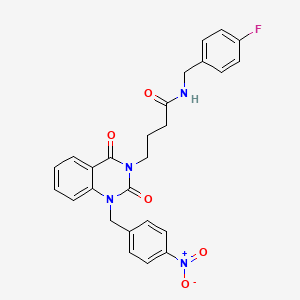![molecular formula C17H17F3N2OS B2879736 3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone CAS No. 866018-73-7](/img/structure/B2879736.png)
3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone” is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals due to its ability to improve biological activity . The compound also contains a thiazole ring, a type of heterocyclic compound that is found in many important drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and rings. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the reactivity of the molecule. The thiazole ring and azetanone ring are both heterocyclic structures, which can also greatly influence the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The trifluoromethyl group is quite stable but can be involved in certain types of reactions. The thiazole ring can act as a nucleophile in certain conditions, and the azetanone ring can undergo reactions typical of ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could make the compound more polar. The presence of the thiazole and azetanone rings could also influence properties like solubility and stability .Aplicaciones Científicas De Investigación
Reactivity and Compound Formation
- Research demonstrates the ability of similar compounds to undergo addition reactions with isothiocyanates to form zwitterionic addition compounds. These compounds further react to yield triazines and other derivatives through various mechanisms, showcasing the reactivity and potential for creating complex molecules with significant steric interactions (Schmid et al., 1976).
Heterocyclic Compound Synthesis
- Studies have shown the preparation of nitrogen-bridged heterocycles, highlighting the versatility of related compounds in synthesizing a range of heterocyclic derivatives. This underscores their importance in developing pharmaceuticals and materials science (Kakehi et al., 1994).
Metal Complex Formation
- Investigations into rhodanine azodye and its metal complexes reveal insights into their geometrical structure, potentiometric, and thermodynamic studies. Such research points to applications in catalysis, sensor technology, and materials chemistry (El‐Bindary et al., 2015).
Photoinduced Reactions
- Photoinduced 1,3-dipolar cycloaddition reactions involving similar compounds have been studied, demonstrating their reactivity under light irradiation. This opens up possibilities for photopharmacology and the development of light-responsive materials (Gilgen et al., 1974).
Heterocyclic Synthesis Utilizing Enaminonitriles
- The utility of enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives illustrates the role of related compounds in accessing a wide range of heterocyclic structures, crucial for drug discovery and organic electronics (Fadda et al., 2012).
Propiedades
IUPAC Name |
3,3-dimethyl-1-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c1-10-13(8-22-9-16(2,3)15(22)23)24-14(21-10)11-4-6-12(7-5-11)17(18,19)20/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJSUMYKYSQTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CN3CC(C3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)

![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)






